molecular formula C16H18FNO2 B2823567 cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone CAS No. 2034513-91-0

cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone

Cat. No.: B2823567
CAS No.: 2034513-91-0
M. Wt: 275.323
InChI Key: LHVITSOEGQMYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is a heterocyclic compound featuring a benzooxazepine core fused with a seven-membered oxazepine ring. The structure includes a 7-fluoro substitution on the benzoid ring and a cyclohex-3-en-1-yl group attached via a methanone linker.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c17-14-6-7-15-13(10-14)11-18(8-9-20-15)16(19)12-4-2-1-3-5-12/h1-2,6-7,10,12H,3-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVITSOEGQMYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone can be approached via multiple routes:

  • Synthetic Routes:
    • Cyclization and Fluorination: One common method involves cyclization of a substituted aniline derivative followed by selective fluorination.

    • Friedel-Crafts Acylation: Another approach uses Friedel-Crafts acylation involving a fluorinated benzooxazepinone precursor and cyclohexene.

  • Reaction Conditions:
    • Typical cyclization conditions might involve acid or base catalysis and heating.

    • Fluorination steps often require specific fluorinating agents like Selectfluor.

  • Industrial Production Methods:
    • On an industrial scale, the synthesis would likely focus on optimizing the yield and minimizing steps, potentially through continuous flow reactions to handle hazardous intermediates safely.

Chemical Reactions Analysis

Cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is versatile in its reactivity:

  • Types of Reactions:
    • Oxidation: Can undergo oxidation reactions forming carbonyl derivatives.

    • Reduction: The ketone functionality is reducible under appropriate conditions.

    • Substitution: The compound can participate in substitution reactions, especially at the fluoro site and the benzooxazepinone ring.

  • Common Reagents and Conditions:
    • For oxidation: reagents like PCC (pyridinium chlorochromate) or Jones reagent.

    • For reduction: use of sodium borohydride or lithium aluminum hydride.

    • For substitutions: nucleophiles like organolithium or Grignard reagents.

  • Major Products Formed:
    • Oxidation forms oxidized ketone or aldehyde derivatives.

    • Reduction results in alcohol derivatives.

    • Substitution yields a variety of functionalized cyclohexene derivatives.

Scientific Research Applications

The compound has diverse applications in several fields:

  • Chemistry:
    • Used as a building block for synthesizing complex molecules due to its reactivity.

  • Biology:
    • Functions as a probe to study biochemical pathways involving fluorinated compounds.

  • Medicine:
    • Investigated for its potential as a lead compound in developing new drugs.

  • Industry:
    • Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

Cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone acts through specific molecular mechanisms:

  • Molecular Targets:
    • Binds to enzymes or receptors involved in oxidative stress pathways due to its fluorinated structure.

  • Pathways Involved:
    • Engages in redox reactions affecting cellular processes and signaling pathways, possibly inhibiting specific enzymes.

Comparison with Similar Compounds

XL388

  • Structure: (7-(6-Aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoro-2-methyl-4-(methylsulfonyl)phenyl)methanone
  • Key Features: A 3-fluoro-2-methyl-4-(methylsulfonyl)phenyl group replaces the cyclohexenyl moiety. Contains a 6-aminopyridinyl substituent on the benzooxazepine.
  • Activity: Potent, ATP-competitive mTOR inhibitor with dual activity against mTORC1 (IC₅₀ = 9.8 nM) and mTORC2 (IC₅₀ = 14.6 nM). Demonstrates dose-dependent antitumor efficacy in xenograft models .
  • Pharmacokinetics : Moderate oral bioavailability and exposure across species.

SI-42

  • Structure: (4-((2-Aminoethyl)sulfonyl)-3-fluoro-2-methylphenyl)(7-(6-aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
  • Key Features: Sulfonyl and aminoethyl groups enhance solubility and binding interactions. Shares the 7-(6-aminopyridin-3-yl) substitution with XL386.

Methylclonazepam

  • Structure : 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one
  • Key Features :
    • Benzodiazepine core instead of benzooxazepine.
    • Chlorophenyl and nitro groups confer GABAergic activity.
  • Relevance : Highlights the importance of halogenation (e.g., fluorine vs. chlorine) in modulating metabolic stability and target affinity .

Compound from

  • Structure: (5-Phenyl-1,2-oxazol-3-yl)[7-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]methanone
  • Key Features :
    • Piperazinyl-methyl and pyridinyl groups improve CNS penetration.
    • Demonstrates kinase modulation (p21-activated kinase) via conformational changes .

Pharmacological and Physicochemical Comparisons

Parameter Target Compound XL388 SI-42 Methylclonazepam
Core Structure Benzooxazepine Benzooxazepine Benzooxazepine Benzodiazepine
Key Substituents Cyclohexenyl, 7-fluoro Methylsulfonyl, 6-aminopyridinyl Sulfonyl, aminoethyl Chlorophenyl, nitro
Molecular Weight (Da) Not reported 455.5 ~538 (precursor) 317.74
Biological Target Not reported mTORC1/mTORC2 Not reported GABAₐ receptor
Oral Bioavailability Not reported Moderate Not reported High

Key Insights from Structural Variations

Fluorine vs. Chlorine/Nitro Groups :

  • The 7-fluoro group in the target compound may enhance metabolic stability compared to Methylclonazepam’s nitro group, which is prone to reduction . Fluorine’s electronegativity could also improve target binding.

Cyclohexenyl vs.

Sulfonyl and Aminoethyl Modifications: SI-42’s sulfonyl group improves solubility, a feature absent in the target compound. This could limit the latter’s aqueous solubility .

Kinase vs. Receptor Targets :

  • Benzooxazepines like XL388 and SI-42 target kinases (mTOR, p21-activated kinase), whereas benzodiazepines like Methylclonazepam act on GABA receptors. The target compound’s activity remains speculative without direct data.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : The synthesis involves (i) electrochemical fluorination to prepare the 7-fluoro-benzoxazepin core, (ii) coupling with cyclohex-3-en-1-yl groups via amide or ketone linkages, and (iii) purification using continuous flow reactors to enhance yield (70–85%) and reduce side products . Key steps require strict control of solvent polarity (e.g., DMF for amidation) and reaction time (2–4 hr at 60°C). TLC and HPLC monitoring are critical for intermediate validation .

Q. Which analytical techniques are essential for structural confirmation?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to verify substituent positions and stereochemistry (e.g., fluorine-induced shifts at δ 160–165 ppm).
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 358.1452).
  • HPLC-PDA for purity assessment (>95%) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize:

  • Cytotoxicity assays (MTT/WST-1) against cancer cell lines (e.g., HCT-116, MCF-7) to determine IC50 values.
  • Kinase inhibition profiling (e.g., mTOR, HDACs) using fluorescence-based ADP-Glo™ assays .
  • Apoptosis markers (Annexin V/PI staining) to assess mechanistic pathways .

Advanced Research Questions

Q. How does fluorination at the 7-position influence target binding and selectivity?

  • Methodological Answer : Fluorine’s electronegativity enhances hydrogen bonding with kinase active sites (e.g., mTOR’s ATP-binding pocket). Compare binding affinities of fluorinated vs. non-fluorinated analogs via:

  • Surface plasmon resonance (SPR) for kinetic analysis (kon/off).
  • Molecular docking simulations (AutoDock Vina) to map interactions with residues like Ser2165 and Lys2187 .
    • Contradiction Note : Some studies report reduced solubility with fluorination; mitigate via co-solvent systems (e.g., PEG-400) .

Q. How can researchers resolve discrepancies in reported IC50 values across studies?

  • Methodological Answer : Standardize protocols by:

  • Using identical cell lines (e.g., NCI-60 panel) and passage numbers.
  • Validating compound stability in assay media (e.g., LC-MS to detect degradation).
  • Cross-referencing with positive controls (e.g., rapamycin for mTOR inhibition) .

Q. What strategies identify novel biological targets for this compound?

  • Methodological Answer : Employ:

  • Chemical proteomics (activity-based protein profiling with alkyne-tagged probes).
  • CRISPR-Cas9 knockout screens to pinpoint sensitivity genes (e.g., HDAC1, PI3K).
  • Transcriptomic analysis (RNA-seq) to map pathway perturbations (e.g., apoptosis, autophagy) .

Q. How can pharmacokinetic (PK) properties be optimized for in vivo studies?

  • Methodological Answer :

  • Microsomal stability assays (human/rodent liver microsomes) to assess metabolic half-life (t1/2).
  • Plasma protein binding (ultrafiltration) to guide dosing regimens.
  • Oral bioavailability testing in murine models, with PK parameters calculated via non-compartmental analysis (WinNonlin®) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.